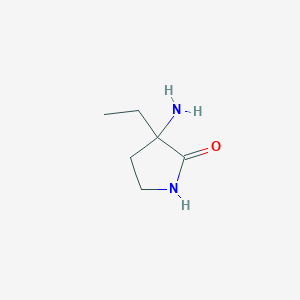

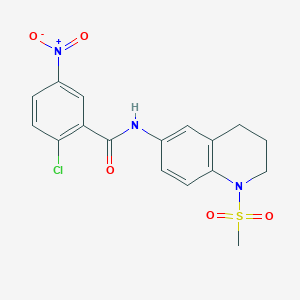

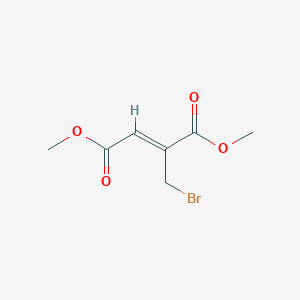

![molecular formula C18H15ClN2O3 B2882479 2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide CAS No. 1251685-40-1](/img/structure/B2882479.png)

2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide, also known as CQMA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound is a member of the quinoline family and has been studied for its ability to inhibit certain enzymes and proteins in the body. In

Aplicaciones Científicas De Investigación

Organometallic and Single-Electron-Transfer Mechanisms in Copper(II)-Mediated C-H Oxidation

- The compound is involved in research exploring organometallic and single-electron-transfer mechanisms in copper(II)-mediated C-H oxidation. Different products are observed from Cu(II)-mediated oxidation of N-(8-quinolinyl)benzamide under varying conditions, providing insights into C-H oxidation reactions (Suess, Ertem, Cramer, & Stahl, 2013).

Synthesis and Antimicrobial Activity

- The compound is part of studies for synthesizing novel derivatives with antimicrobial properties. This includes research on synthesizing derivatives integrated with quinoline, pyrazole, and benzofuran moieties, and their in vitro antimicrobial screening against pathogenic bacteria (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antitumor Agent Synthesis

- Researchers have synthesized derivatives of the compound for potential antitumor applications. This includes creating compounds like benzoxazino- and naphthoxazinoquinoline derivatives with potential antitumor activity (Nasr, Abbasi, & Nabih, 1974).

Rhodium-Catalyzed Asymmetric Hydrogenation

- The compound plays a role in the synthesis of ligands for rhodium-catalyzed asymmetric hydrogenation, contributing to the development of pharmaceutical ingredients with amino acid or secondary amine components (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Quinoline Derivatives Containing Azole Nucleus

- It's used in the preparation of quinoline derivatives containing an azole nucleus, showing antimicrobial activity against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Synthesis of Benzofuroquinolines

- The compound is involved in the synthesis of benzofuroquinolines, exploring various chemical reactions and their outcomes. This includes studying the chlorination of benzofuroquinolinones and their conversion into various derivatives (Kawase, Yamaguchi, Morita, & Uesugi, 1980).

Propiedades

IUPAC Name |

2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-24-10-11-8-17(22)21-16-9-12(6-7-13(11)16)20-18(23)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNZFNAVDUTCOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

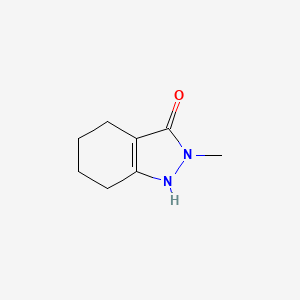

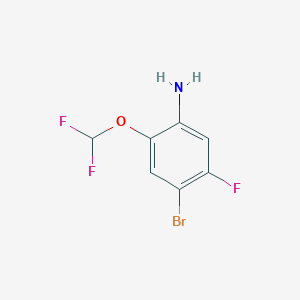

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2882398.png)

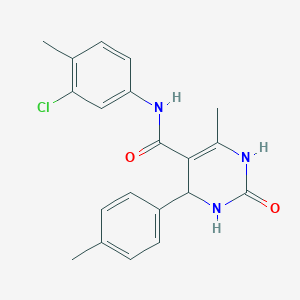

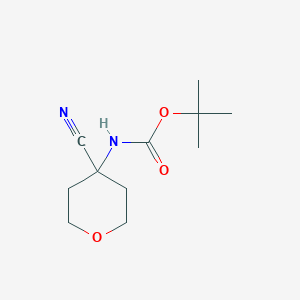

![N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2882401.png)

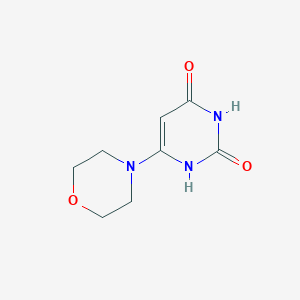

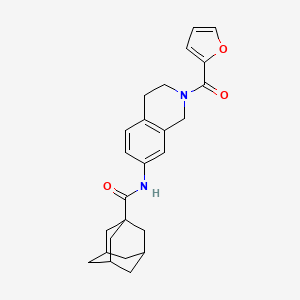

![1-[4-(dimethylamino)phenyl]-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2882404.png)

![3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2882406.png)

![4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2882411.png)